

7-Fluorochroman-4-one chemical structure and IUPAC name

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Compound of Interest

Compound Name: 7-Fluorochroman-4-one

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An In-depth Technical Guide to 7-Fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Fluorochroman-4-one**, a fluorinated heterocyclic compound belonging to the chromanone class. Chromanone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, and the introduction of a fluorine atom can significantly enhance pharmacological properties. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and explores its potential biological significance through key signaling pathways.

Chemical Structure and IUPAC Name

7-Fluorochroman-4-one is a bicyclic compound consisting of a benzene ring fused to a dihydropyran-4-one ring, with a fluorine atom substituted at the 7th position.

IUPAC Name: 7-fluoro-2,3-dihydrochromen-4-one[1] CAS Number: 113209-68-0[1] Molecular Formula: C₉H₇FO₂[1]

The chemical structure is as follows: Canonical SMILES: O=C1CCOC2=CC(F)=CC=C12[1]
InChI: InChI=1S/C9H7FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2[1]

Physicochemical and Quantitative Data

The physical and chemical properties of **7-Fluorochroman-4-one** are summarized in the table below. This data is crucial for its application in experimental settings, including solubility testing, formulation, and analytical method development.

Property	Value	Reference(s)
Molecular Weight	166.151 g/mol	[1]
Melting Point	46 to 53°C	[1][2]
Boiling Point	281.9 ± 40.0 °C at 760 mmHg	[2]
Density	1.3 ± 0.1 g/cm ³	[2]
Purity	95% - 98% (as commercially available)	[1][3]
Physical State	Solid	[1]

Experimental Protocols: Synthesis of Fluorinated Chroman-4-ones

While a specific, detailed protocol for the synthesis of **7-Fluorochroman-4-one** is not readily available in the cited literature, a general and representative method can be adapted from the synthesis of the closely related 5,7-difluorochroman-4-one. This common synthetic route involves the intramolecular Friedel-Crafts acylation (cyclization) of a fluorophenoxypropionic acid precursor.

Representative Protocol: Synthesis of 5,7-difluorochroman-4-one[4]

This protocol describes the acid-catalyzed cyclization of 3-(3,5-difluorophenoxy)propionic acid. A similar strategy could be employed for **7-Fluorochroman-4-one** by starting with 3-(3-fluorophenoxy)propionic acid.

Materials:

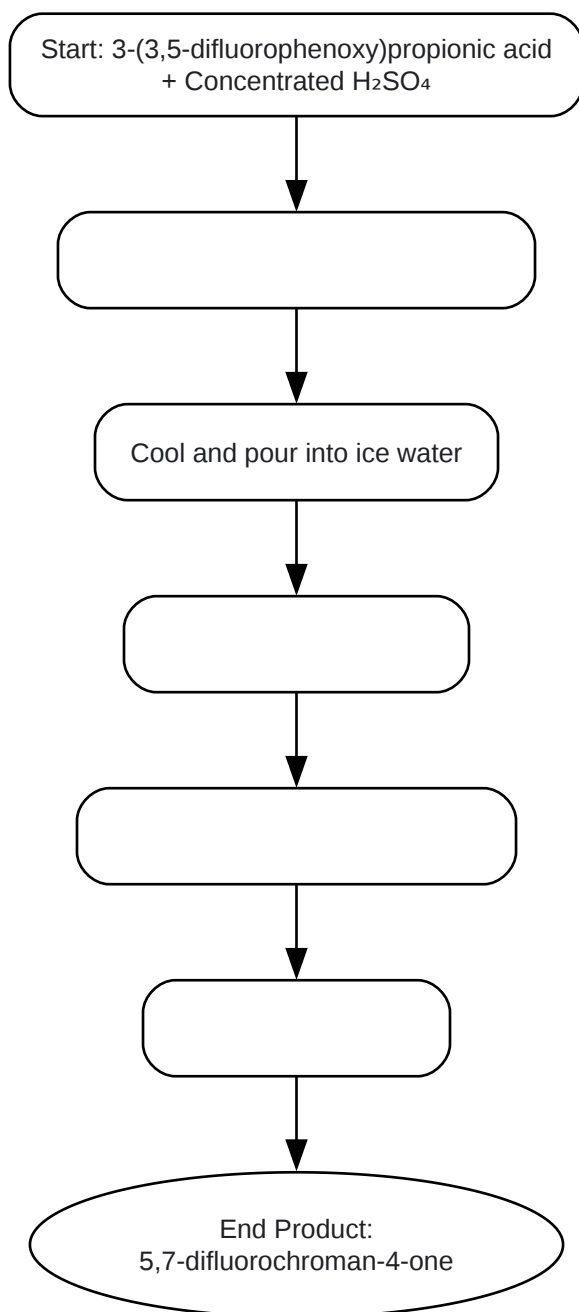
- 3-(3,5-difluorophenoxy)propionic acid (1 equivalent)

- Concentrated sulfuric acid (approx. 3 mL per gram of starting material)
- Ice water
- Phosphorus pentoxide (for drying)

Procedure:

- In a suitable reaction vessel, 60 mL of concentrated sulfuric acid is heated to 50 °C.[\[4\]](#)
- 3-(3,5-difluorophenoxy)propionic acid (20.0 g, 99 mmol) is added portion-wise to the heated sulfuric acid with stirring until complete dissolution.[\[4\]](#)
- The resulting yellow-green solution is stirred continuously at 50 °C for 1.5 hours to facilitate the cyclization reaction.[\[4\]](#)
- Upon completion, the reaction mixture is cooled to room temperature.[\[4\]](#)
- The cooled mixture is then slowly poured into 800 mL of ice water to precipitate the product.[\[4\]](#)
- The mixture is allowed to stand for 1 hour to ensure complete precipitation.[\[4\]](#)
- The colorless precipitate is collected by filtration and washed thoroughly with cold water.[\[4\]](#)
- The collected solid, 5,7-difluorochroman-4-one, is dried over phosphorus pentoxide to yield the final product.[\[4\]](#) (Reported yield: 86%).

Below is a workflow diagram illustrating this synthetic approach.



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A representative workflow for the synthesis of fluorinated chroman-4-ones.

Biological Activity and Signaling Pathways

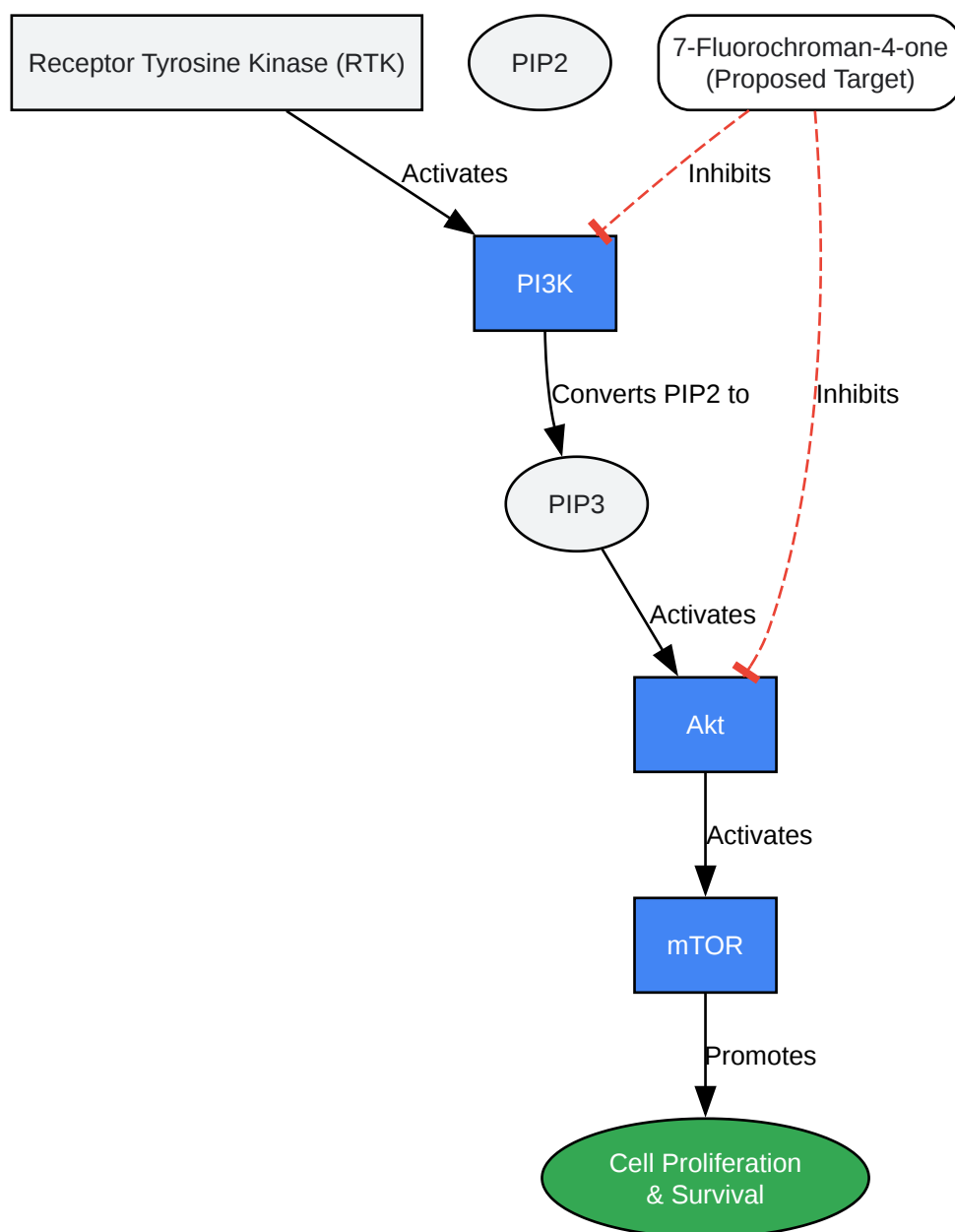
Chromanone derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of fluorine

can modulate these activities by altering the molecule's electronic properties, lipophilicity, and metabolic stability.

While specific biological data for **7-Fluorochroman-4-one** is limited, related fluorinated flavonoids and isoflavones are known to exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF- κ B pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Fluorinated isoflavones have been shown to inhibit this pathway, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.

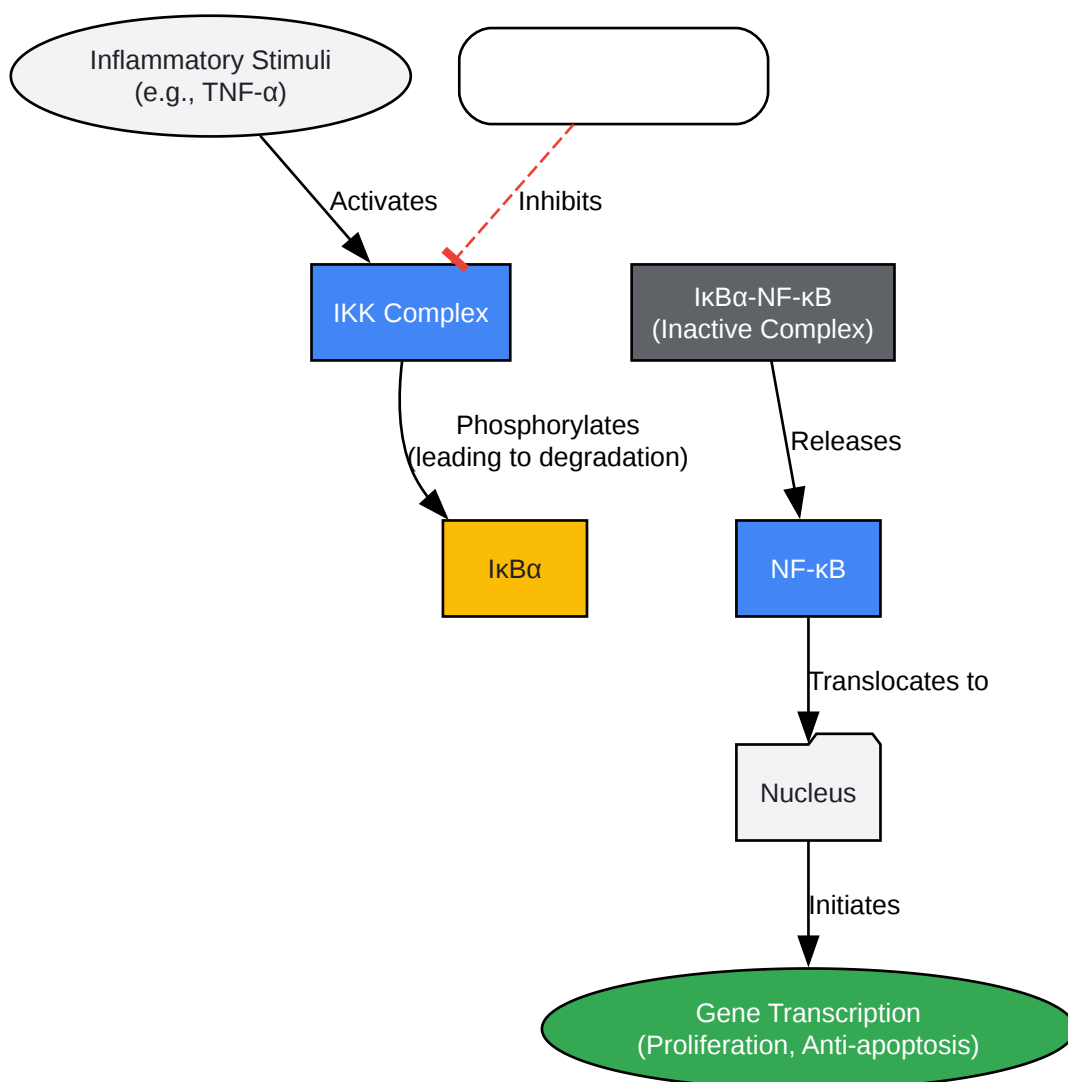


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Proposed inhibition of the PI3K/Akt/mTOR pathway by fluorinated chromanones.

NF- κ B Signaling Pathway

The transcription factor NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in regulating the immune response to infection and is also implicated in inflammation and cancer. Constitutive activation of NF- κ B promotes cancer cell proliferation and survival. The inhibition of NF- κ B signaling is a key strategy in the development of anti-inflammatory and anticancer drugs.



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Proposed inhibition of the NF-κB signaling pathway by fluorinated chromanones.

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